molecular formula C12H12N4O B13036314 N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide CAS No. 2089649-60-3

N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide

Cat. No.: B13036314
CAS No.: 2089649-60-3
M. Wt: 228.25 g/mol
InChI Key: TUBDIPIEWDCTBY-UHFFFAOYSA-N
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Description

N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring substituted with an amino group at the 5-position, linked to a phenyl ring at the 3-position.

Properties

CAS No.

2089649-60-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[3-(5-aminopyrazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H12N4O/c1-8(17)16-10-4-2-3-9(5-10)11-6-15-12(13)7-14-11/h2-7H,1H3,(H2,13,15)(H,16,17)

InChI Key

TUBDIPIEWDCTBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and acetamide groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .

Scientific Research Applications

N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide, highlighting differences in substituents, synthesis methods, and biological activities:

Compound Name Key Structural Features Synthesis Method Biological Activity/Application Spectral Data
This compound (Target) 5-Aminopyrazine at phenyl-3; acetamide group Likely via acetylation of 3-(5-aminopyrazin-2-yl)aniline (inferred from analogs) Not explicitly reported; potential kinase or pathway inhibition based on pyrazine analogs IR/NMR/MS data not provided; analogs characterized by NH (3,123 cm⁻¹), CO (1,667 cm⁻¹) in IR
N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18) Pyrazine with sulfamoyl and dimethoxyphenyl substituents; acetamide at phenyl-3 Multi-step synthesis involving sulfamoylation and acetylation Hedgehog pathway inhibitor (targets PI4KIIIß); HRMS: m/z 432.09694 [M+H⁺] HRMS and NMR data provided
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Pyrazole ring with methyl groups at 1,3; acetamide at position 5 Acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride Intermediate for anti-inflammatory or antipyretic agents (analogous to antipyrine derivatives IR: NH (3,123 cm⁻¹), CO (1,667 cm⁻¹); NMR: δ 2.04 (CH₃), 5.95 (pyrazole H)
N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo-pyrimidine fused ring; methoxyphenyl and acetamide groups Coupling of pyrazolo-pyrimidine with methoxyphenylacetamide (method inferred) Kinase inhibition (structural similarity to pyrazolone pharmacophores Molecular weight: 369.416 g/mol; SMILES: c1ccc(cc1)Cc2c(ncc(n2)c3ccccc3)NC(=O)Cc4ccco4
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole core; chloro substituent; acetamide-linked phenyl Pd-catalyzed coupling and acetylation Anticancer or CNS activity (carbazole derivatives known for diverse bioactivity IR, NMR, and MS characterization

Key Structural and Functional Differences

Pyrazine vs. Pyrazole Derivatives

  • The 5-amino group in the target compound may improve solubility and binding affinity compared to sulfamoyl or methoxy substituents in analogs .
  • Pyrazole-Based Compounds : Derivatives like N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide exhibit greater metabolic stability due to the saturated pyrazole ring, but reduced π-π stacking capability compared to pyrazine systems.

Substituent Effects

  • Amino Groups: The 5-aminopyrazine moiety in the target compound may act as a hydrogen bond donor, a feature absent in methoxy- or methyl-substituted analogs .

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